5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine (5-MTP) is a synthetic pyrimidine derivative with a wide range of potential applications in scientific research. It is a small molecule that can be used as a substrate for a variety of biochemical and physiological processes, and its ability to interact with specific proteins makes it a valuable tool for studying protein-ligand interactions. 5-MTP has been used in studies of cancer, inflammation, and other diseases, and its potential as a therapeutic agent is being explored.
Scientific Research Applications
5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine has been used in a variety of scientific research applications. It has been used as a substrate for the study of protein-ligand interactions, as well as for studies of enzyme kinetics and enzyme inhibition. It has also been used as a tool for studying the structure and function of proteins, and for studying the effects of drugs on cellular processes. 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine has also been used in studies of cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is not fully understood. However, it is believed to interact with specific proteins to modulate their activity. It is thought to bind to certain proteins, either directly or indirectly, and to alter their activity by altering the conformation of the protein or by affecting the activity of the protein's associated enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in some studies. It has also been shown to modulate the activity of enzymes involved in the metabolism of drugs, and to modulate the activity of proteins involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
The use of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with and allows for precise control of the concentration of the compound. It is also relatively stable, which makes it suitable for use in long-term experiments. Furthermore, it is relatively inexpensive and can be synthesized in large quantities.
However, there are also some limitations to the use of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. In addition, it is not a naturally occurring molecule, so its effects on biological systems may not be the same as those of natural compounds.
Future Directions
Given the potential applications of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine, there are many potential future directions for its use. These include further research into its mechanism of action, its potential use as a therapeutic agent, and its potential use in drug development. Additionally, further studies could be conducted to explore its use as a tool for studying protein-ligand interactions, enzyme kinetics, and enzyme inhibition. Other potential future directions include studies of its effects on inflammation and cancer, as well as its potential use in other medical applications.
Synthesis Methods
The synthesis of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is a two-step process. First, an esterification reaction is used to form the pyrimidine ring from a thiolan-3-yl piperidin-4-yl ester and 5-methoxy-2-pyrimidinol. The reaction is carried out in an organic solvent such as methanol or ethanol, and the desired product is obtained in high yields. The second step involves the formation of the thiolan-3-yl piperidin-4-yl ester from the corresponding thiolan-3-yl piperidine and an acid chloride. This reaction is usually carried out in an aqueous medium, and the desired product is obtained in high yields.
properties
IUPAC Name |
5-methoxy-2-[1-(thiolan-3-yl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-18-13-8-15-14(16-9-13)19-12-2-5-17(6-3-12)11-4-7-20-10-11/h8-9,11-12H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNLPYWARLHNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.